molecular formula C19H20N4 B562452 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 CAS No. 1185154-60-2

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3

Cat. No. B562452
M. Wt: 307.415
InChI Key: ILXRSCZVHSZGCS-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3” is an extensively researched organic compound with great potential in the realm of organic chemistry . It is derived from benzimidazole, a heterocyclic compound .


Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with an acylation reaction, followed by a nitration reaction. This results in an intermediate compound, 3-methyl-4-butyrylamino-5-nitrobenzoic acid. The next steps involve condensation and ring closure to obtain another intermediate compound. The final step is reduction and cyclization to obtain the desired compound .


Molecular Structure Analysis

The molecular formula of this compound is C19H20N4 . It is derived from benzimidazole, a heterocyclic compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, nitration, condensation, ring closure, reduction, and cyclization .


Physical And Chemical Properties Analysis

This compound has a melting point of 130-135 °C and a predicted boiling point of 584.8±52.0 °C . Its density is predicted to be 1.23±0.1 g/cm3 . It is soluble in methanol .

Scientific Research Applications

DNA Minor Groove Binding

Benzimidazole derivatives, such as Hoechst 33258 and its analogues, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property makes them useful as fluorescent DNA stains, providing a tool for chromosome and nuclear staining, analysis of nuclear DNA content values, and plant chromosome analysis. These derivatives also find uses as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and a model system for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Chemotherapeutic Effects

Studies on anthelmintics like albendazole and mebendazole, which are benzimidazole derivatives, have shown their efficacy against parasites like Hymenolepis microstoma and Hymenolepis diminuta. These findings contribute to understanding the pharmacokinetic behavior and chemotherapeutic effects of these compounds, offering insights into their potential applications and mechanisms of action (McCracken, Lipkowitz, & Dronen, 2004).

Medicinal Chemistry and Drug Design

Benzimidazole derivatives are highlighted for their crucial pharmacophore in medicinal chemistry, playing significant roles across various pharmacological functions. These include antimicrobial, antiviral, anti-cancer, and anti-inflammatory activities, among others. The versatility of benzimidazole derivatives in drug design is emphasized through their wide range of therapeutic applications, making them valuable for synthesizing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It should be stored in a sealed container in a dry room at room temperature .

properties

IUPAC Name

4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,22)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXRSCZVHSZGCS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3

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